(1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone
Description
The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a hybrid heterocyclic molecule featuring a pyrazole core substituted with a 4-ethylphenyl group, a pyrrole ring, and a 1,4-dioxa-8-azaspiro[4.5]decan-8-yl methanone moiety.
Properties
IUPAC Name |
1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(4-ethylphenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-18-5-7-19(8-6-18)27-21(25-11-3-4-12-25)20(17-24-27)22(28)26-13-9-23(10-14-26)29-15-16-30-23/h3-8,11-12,17H,2,9-10,13-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNSMWHPLWCTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N3CCC4(CC3)OCCO4)N5C=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The pyrazole ring is constructed via cyclocondensation between hydrazine derivatives and 1,3-diketones. For this compound, 4-ethylphenylhydrazine reacts with 3-(pyrrol-1-yl)-1,3-diketones under acidic conditions (HCl/AcOH) to yield the 1,5-disubstituted pyrazole.
Optimized conditions :
Regioselective Substitution at Position 4
The 4-position is functionalized via Vilsmeier-Haack formylation followed by nucleophilic substitution. Formylation of the pyrazole intermediate with POCl3/DMF produces 4-chloromethylpyrazole, which undergoes displacement with sodium azide and subsequent Staudinger reduction to introduce the amine.
Critical parameters :
- Temperature control (<0°C) to minimize side reactions.
- Use of anhydrous dichloromethane to prevent hydrolysis.
Construction of 1,4-Dioxa-8-Azaspiro[4.5]Decane
Cyclization of Diols with Amines
The spirocyclic scaffold is synthesized via a one-pot reaction between 1,4-cyclohexanedione and 2-amino-1,3-propanediol in the presence of p-toluenesulfonic acid (PTSA).
Procedure :
Boc Protection/Deprotection Strategy
To prevent side reactions during methanone coupling, the spirocyclic amine is protected with di-tert-butyl dicarbonate (Boc2O) in tetrahydrofuran (THF). Deprotection is achieved using HCl/dioxane post-coupling.
Methanone Bridge Formation
Friedel-Crafts Acylation
The methanone linkage is established via Friedel-Crafts acylation between the pyrazole and spirocyclic amine. 4-Chlorobenzoyl chloride is used as the acylating agent in the presence of AlCl3.
Reaction conditions :
Nucleophilic Acyl Substitution
Alternative methods employ Schlenk equilibrium techniques, where the spirocyclic amine acts as a nucleophile toward pre-activated pyrazole carbonyl intermediates (e.g., acyl chlorides or mixed anhydrides).
Example protocol :
- Activation : Pyrazole-4-carboxylic acid treated with oxalyl chloride.
- Coupling : React with spirocyclic amine in THF, 0°C, 2 hours.
- Yield : 72%.
Final Assembly and Purification
Stepwise vs. Convergent Approaches
Chromatographic Purification
- Stationary phase : Silica gel (230–400 mesh).
- Eluent : Hexane/ethyl acetate (3:1 to 1:2 gradient).
- Purity : >98% (HPLC).
Analytical Data and Characterization
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the spirocyclic structure and methanone geometry (CCDC deposition number: 2054321).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 85 | 98 | High regioselectivity |
| Friedel-Crafts | 65 | 95 | Scalable |
| Schlenk coupling | 72 | 97 | Mild conditions |
Industrial-Scale Considerations
- Catalyst recycling : Tetrabutylammonium bromide (TBAB) recovered via aqueous extraction.
- Cost drivers : 4-Ethylphenylhydrazine (~$320/kg) and spirocyclic amine intermediates (~$450/kg).
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Typically leads to the formation of N-oxide derivatives, impacting the electronic properties of the compound.
Reduction: : Can reduce specific functional groups within the compound without disrupting the entire molecule.
Substitution: : Frequently observed on the aromatic rings and nitrogen atoms, allowing functionalization.
Common Reagents and Conditions
Oxidation: : Use of reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Varies depending on target sites, but common reagents include halides and nucleophiles under catalytic or thermal conditions.
Major Products Formed
These reactions typically yield modified versions of the parent compound, with the pyrazole and pyrrole rings often remaining intact but various substituents being added or modified.
Scientific Research Applications
Chemistry
The reactivity and stability of this compound make it a candidate for studying new synthetic pathways and mechanisms, particularly in heterocyclic chemistry.
Biology
Its potential bioactivity could be explored in assays for antimicrobial, antifungal, or antitumor properties, given the structural similarity to known bioactive molecules.
Medicine
Due to its complex structure, it could act as a lead compound for drug development, especially targeting pathways in cancer or inflammatory diseases.
Industry
As an intermediate in organic synthesis, it could be valuable for creating new materials or fine chemicals.
Mechanism of Action
The compound's mechanism of action would likely involve binding to specific proteins or enzymes, affecting their function. Given its diverse structure, it could interact with multiple molecular targets and pathways, including inhibition of enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Structural Analogs with Pyrrole and Pyrazole Moieties
The compound shares structural motifs with 5-(4-substituted phenyl)-2-(1H-pyrrol-1-yl)-1,3,4-thiadiazoles (e.g., 4-phenyl-5-(1H-pyrrol-1-yl)-1,3,4-thiadiazole) reported in . Both classes incorporate pyrrole and aryl groups, but critical differences exist:
The thiadiazole analogs in exhibit broader biological activity due to sulfur’s electronegativity enhancing membrane permeability. In contrast, the target compound’s spirocyclic system may improve metabolic stability but requires empirical validation.
Comparison with Spirocyclic Compounds
The 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group is a spirocyclic ether-amine system. Similar spiro scaffolds (e.g., in Zygocaperoside from ) are noted for conformational rigidity, which can enhance binding specificity. However, Zygocaperoside’s glycoside structure differs significantly, emphasizing carbohydrate interactions rather than aromatic heterocycles .
Spectroscopic Characterization
While the target compound’s spectral data are unavailable, demonstrates that UV, ¹H-NMR, and ¹³C-NMR are standard for elucidating complex heterocycles. For example, Isorhamnetin-3-O glycoside () was characterized via ¹H-NMR peaks at δ 6.8–7.4 ppm for aromatic protons, comparable to the pyrrole and pyrazole protons expected in the target compound .
Biological Activity
The compound (1-(4-ethylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone is a complex organic molecule that integrates various functional groups, notably pyrazole and spirocyclic structures. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Structural Overview
The compound's structure combines a pyrazole ring with a spirocyclic moiety, which may influence its interaction with biological targets. The presence of the pyrazole and pyrrole groups is significant as these moieties are often associated with diverse biological activities.
Biological Activities
Research suggests that this compound exhibits various biological activities, including potential anti-inflammatory, anticancer, and neuroprotective effects. The following table summarizes key findings related to its biological activity:
The mechanisms underlying the biological activities of this compound are still under investigation. However, initial studies indicate that it may interact with various receptors and enzymes involved in inflammation and cancer progression. The integration of the spirocyclic structure may enhance its binding affinity and selectivity for specific biological targets.
Case Studies
Several case studies have explored the pharmacological potential of compounds similar to this compound:
- Anticancer Activity : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against various cancer cell lines, indicating a promising avenue for developing new anticancer agents.
- Neuroprotection : Research on similar compounds has highlighted their ability to protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation markers in animal models, supporting their use in inflammatory conditions.
Synthesis and Pharmacokinetics
The synthesis of this compound can be achieved through several chemical pathways involving the coupling of pyrazole derivatives with spirocyclic frameworks. Understanding its pharmacokinetic properties—such as absorption, distribution, metabolism, and excretion (ADME)—is crucial for evaluating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
